molecular formula C22H33N3O7 B15138521 (S)-TCO-PEG2-Maleimide

(S)-TCO-PEG2-Maleimide

Cat. No.: B15138521
M. Wt: 451.5 g/mol
InChI Key: YLCMFTRHNUCAEU-MJICGBHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-TCO-PEG2-Maleimide is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-TCO-PEG2-Maleimide typically involves the following steps:

    Synthesis of (S)-TCO: The trans-cyclooctene moiety is synthesized through a series of organic reactions, often starting from cyclooctene. The stereochemistry is controlled to ensure the (S)-configuration.

    PEGylation: The polyethylene glycol (PEG) linker is attached to the (S)-TCO through a series of coupling reactions. This step often involves the use of activating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester or amide bond.

    Maleimide Functionalization: The maleimide group is introduced through a reaction with a suitable maleimide derivative, often using mild conditions to preserve the integrity of the PEG linker and the (S)-TCO moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-TCO-PEG2-Maleimide undergoes several types of chemical reactions, including:

    Click Chemistry: The TCO moiety reacts with tetrazines in a bioorthogonal click reaction, forming stable covalent bonds.

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on proteins and other biomolecules, forming stable thioether bonds.

Common Reagents and Conditions

    Tetrazines: Used in click chemistry reactions with the TCO moiety.

    Thiols: React with the maleimide group under mild, aqueous conditions.

Major Products

    TCO-Tetrazine Adducts: Formed from the reaction of the TCO moiety with tetrazines.

    Thioether Bonds: Formed from the reaction of the maleimide group with thiols.

Scientific Research Applications

(S)-TCO-PEG2-Maleimide has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-TCO-PEG2-Maleimide involves the following steps:

    Bioorthogonal Click Reaction: The TCO moiety reacts with tetrazines in a highly specific and efficient manner, forming stable covalent bonds without interfering with biological processes.

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on proteins and other biomolecules, forming stable thioether bonds that are resistant to hydrolysis and other degradation processes.

Comparison with Similar Compounds

Similar Compounds

    ®-TCO-PEG2-Maleimide: Similar in structure but with the opposite stereochemistry.

    TCO-PEG4-Maleimide: Contains a longer PEG linker.

    TCO-PEG2-Azide: Contains an azide group instead of a maleimide group.

Uniqueness

(S)-TCO-PEG2-Maleimide is unique due to its combination of the (S)-TCO moiety, PEG linker, and maleimide group, which provides a versatile and efficient tool for bioconjugation and click chemistry applications. Its specific stereochemistry and functional groups make it particularly useful for targeted and stable modifications of biomolecules.

Properties

Molecular Formula

C22H33N3O7

Molecular Weight

451.5 g/mol

IUPAC Name

[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h4,6,8-9,18H,1-3,5,7,10-17H2,(H,23,26)(H,24,29)/b6-4+/t18-/m1/s1

InChI Key

YLCMFTRHNUCAEU-MJICGBHWSA-N

Isomeric SMILES

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.